molecular formula C20H30BNO2 B14888615 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[2.2.2]octane

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[2.2.2]octane

Cat. No.: B14888615
M. Wt: 327.3 g/mol
InChI Key: RNDWDYYXTAUUSU-UHFFFAOYSA-N
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Description

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[222]octane is a complex organic compound that features a unique combination of boron and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[2.2.2]octane typically involves multiple steps. One common method starts with the preparation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl chloride, which is then reacted with 2-azabicyclo[2.2.2]octane under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for borylation, transition metal catalysts for hydroboration, and copper catalysts for coupling reactions . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

Major products formed from these reactions include various boronic acid derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[2.2.2]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[2.2.2]octane involves its ability to form stable complexes with various molecular targets. The boron atom can interact with hydroxyl and amino groups, facilitating the formation of boron-oxygen and boron-nitrogen bonds. These interactions are crucial in its applications in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[2.2.2]octane apart is its bicyclic structure combined with the boron-containing dioxaborolane group. This unique structure provides enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C20H30BNO2

Molecular Weight

327.3 g/mol

IUPAC Name

2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-azabicyclo[2.2.2]octane

InChI

InChI=1S/C20H30BNO2/c1-19(2)20(3,4)24-21(23-19)17-9-5-15(6-10-17)13-22-14-16-7-11-18(22)12-8-16/h5-6,9-10,16,18H,7-8,11-14H2,1-4H3

InChI Key

RNDWDYYXTAUUSU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CC4CCC3CC4

Origin of Product

United States

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